{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
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Overview
Description
{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Preparation Methods
The synthesis of {6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and hydrazine derivatives under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent.
Cancer Research: The compound has shown promise in inhibiting certain cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of {6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby disrupting critical biological pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride can be compared with other triazolopyridine derivatives such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met/VEGFR-2 kinases.
[1,2,4]Triazolo[4,3-a]quinoline: Investigated for its potential anticancer properties.
These compounds share a similar triazolopyridine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-5-1-2-6-10-11-7(3-9)12(6)4-5;;/h1-2,4H,3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZDHFRLCZRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-13-1 |
Source
|
Record name | {6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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